molecular formula C13H20N2 B133851 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine CAS No. 156485-24-4

3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine

Cat. No. B133851
M. Wt: 204.31 g/mol
InChI Key: DSLSPLZSPXPRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine (TDI) is a chemical compound with a molecular formula of C14H20N2. It is a diamine derivative of indene, which has been widely used in various fields, including material science, organic synthesis, and biomedical research.

Mechanism Of Action

The mechanism of action of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.

Biochemical And Physiological Effects

3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to possess a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In animal studies, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

Advantages And Limitations For Lab Experiments

3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of biological activities. However, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine also has some limitations, such as its low solubility in water and its potential to form aggregates in solution. These limitations can be overcome by using appropriate solvents and experimental conditions.

Future Directions

There are several future directions for the research on 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine. First, the mechanism of action of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine needs to be further elucidated to better understand its biological activities. Second, the synthesis of new derivatives of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine with improved solubility and biological activities should be explored. Third, the potential of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine as a therapeutic agent for various diseases, such as cancer and inflammation, should be further investigated. Finally, the application of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine in material science, such as the synthesis of new polymers with unique properties, should be explored.
Conclusion
In conclusion, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine is a chemical compound with a wide range of scientific research applications, including organic synthesis, material science, and biomedical research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine is needed to fully understand its potential as a therapeutic agent and its application in material science.

Synthesis Methods

The synthesis of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine involves the reaction of 3,3,6,7-tetramethylindan-1-one with hydrazine hydrate in the presence of a catalyst. The reaction proceeds via the formation of an intermediate hydrazone, which undergoes cyclization to form 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine. The yield of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the ratio of the reactants.

Scientific Research Applications

3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been widely used in various scientific research fields, including organic synthesis, material science, and biomedical research. In organic synthesis, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine can be used as a building block to synthesize a variety of compounds, such as heterocyclic compounds and chiral ligands. In material science, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine can be used as a monomer to synthesize polymers with unique properties, such as high thermal stability and mechanical strength. In biomedical research, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to possess anti-inflammatory, antioxidant, and anticancer activities.

properties

CAS RN

156485-24-4

Product Name

3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3,3,6,7-tetramethyl-1,2-dihydroindene-4,5-diamine

InChI

InChI=1S/C13H20N2/c1-7-8(2)11(14)12(15)10-9(7)5-6-13(10,3)4/h5-6,14-15H2,1-4H3

InChI Key

DSLSPLZSPXPRPW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C

Canonical SMILES

CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C

synonyms

1H-Indene-4,5-diamine, 2,3-dihydro-3,3,6,7-tetramethyl-

Origin of Product

United States

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